4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
Description
4-(N,N-Dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a pyridin-4-yl moiety on the thiazole ring (position 4). This structure places it within a class of molecules known for diverse pharmacological activities, including adenosine receptor modulation and NF-κB pathway activation .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-21(2)26(23,24)14-5-3-13(4-6-14)16(22)20-17-19-15(11-25-17)12-7-9-18-10-8-12/h3-11H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIYXPWFIVCOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₇H₁₉N₅OS
- IUPAC Name : N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine
Research indicates that compounds similar to this compound often interact with various biological pathways:
-
NF-κB Pathway Activation :
- A study demonstrated that sulfamoyl benzamidothiazole compounds could activate the NF-κB pathway following stimulation with Toll-like receptor (TLR)-4 agonists like lipopolysaccharide (LPS). This activation leads to enhanced release of immunostimulatory cytokines in human monocytic cell lines and murine dendritic cells .
- Cytokine Release :
Biological Activity Data
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| NF-κB Activation | Sustained activation post-LPS stimulation | |
| Cytokine Release | Enhanced in THP-1 cells | |
| Immunomodulation | Increased antibody titers in murine models |
Case Study 1: Immunological Response Enhancement
In a murine model study, the administration of this compound as a co-adjuvant with monophosphoryl lipid A (MPLA) resulted in significantly higher antigen-specific antibody titers compared to MPLA alone. This suggests that the compound may enhance vaccine efficacy through its immunomodulatory properties .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic SAR study identified key modifications on the compound's scaffold that could enhance its potency. Specific substitutions at designated sites on the thiazole and benzamide rings were correlated with increased biological activity, providing insights for future drug design efforts aimed at optimizing therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The position and nature of substituents on the thiazole ring significantly impact biological activity and physicochemical properties:
Key Trends :
- Pyridinyl vs.
- Positional Effects: Pyridin-4-yl (target) vs.
Variations in the Sulfamoyl/Benzamide Region
The sulfamoyl group and benzamide core are critical for target engagement and stability:
Key Trends :
- Sulfamoyl Substitutions : Dimethylsulfamoyl (target) balances lipophilicity and steric bulk, whereas piperidinylsulfonyl () may hinder membrane penetration.
- Benzamide Replacements: Cyclopentanamide substitution in retains adenosine affinity, suggesting flexibility in the amide region for target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
